molecular formula C17H18N4O3S2 B11263998 N-[4-({[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}amino)phenyl]acetamide

N-[4-({[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}amino)phenyl]acetamide

Cat. No.: B11263998
M. Wt: 390.5 g/mol
InChI Key: JAGCVSXFWPAGHS-UHFFFAOYSA-N
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Description

N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE is a complex organic compound that features a unique combination of pyrazole, thiophene, and sulfonamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethyl-1H-pyrazole with thiophene-2-sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-aminophenylacetamide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene moieties.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects .

Comparison with Similar Compounds

  • N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}BENZAMIDE
  • N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}PROPIONAMIDE

Uniqueness: N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds .

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-[[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C17H18N4O3S2/c1-10-11(2)19-20-17(10)15-8-9-16(25-15)26(23,24)21-14-6-4-13(5-7-14)18-12(3)22/h4-9,21H,1-3H3,(H,18,22)(H,19,20)

InChI Key

JAGCVSXFWPAGHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

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